4-Octadecylphenol
Overview
Description
4-Octadecylphenol: is an organic compound with the molecular formula C24H42O . It is a type of alkylphenol, where the phenol group is substituted with an octadecyl chain at the para position. This compound is known for its hydrophobic properties and is used in various industrial applications due to its surfactant and stabilizing characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Octadecylphenol can be synthesized through several methods. One common method involves the reaction of 4-octadecylaniline with sulfuric acid and sodium nitrite . The reaction is carried out in the presence of anhydrous zinc chloride and xylene as a solvent. The mixture is heated to 140°C and stirred overnight. After cooling, the solution is treated with a dilute sulfuric acid solution and sodium nitrite, maintaining the reaction temperature between 30-50°C. The crude product is then purified through vacuum distillation to obtain this compound with a high yield .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Octadecylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group.
Common Reagents and Conditions:
Oxidation: Reagents like or are used.
Reduction: or in the presence of a catalyst.
Substitution: or reactions using as a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various alkylated or acylated phenols.
Scientific Research Applications
4-Octadecylphenol is extensively utilized in scientific research due to its versatile applications:
Chemistry: Used as a surfactant and stabilizer in the synthesis of nanoparticles and other functional materials.
Biology: Investigated for its potential effects on biological membranes and cellular processes.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Employed in the production of lubricants, plasticizers, and as an additive in polymer formulations.
Mechanism of Action
The mechanism of action of 4-octadecylphenol involves its interaction with cellular membranes and proteins. The long hydrophobic octadecyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific proteins, altering their function and activity. These interactions can influence various cellular pathways and processes .
Comparison with Similar Compounds
- 4-Dodecylphenol
- 4-Octylphenol
- 4-tert-Octylphenol
- 4-(Hexadecyloxy)phenol
Comparison: 4-Octadecylphenol is unique due to its longer alkyl chain compared to similar compounds like 4-dodecylphenol and 4-octylphenol. This longer chain enhances its hydrophobic properties and makes it more effective as a surfactant and stabilizer. Additionally, the longer chain can influence its interaction with biological membranes and proteins, potentially leading to different biological effects .
Properties
IUPAC Name |
4-octadecylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24(25)22-20-23/h19-22,25H,2-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZUBPHXHVWGHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397279 | |
Record name | 4-octadecylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2589-79-9 | |
Record name | 4-Octadecylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2589-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-octadecylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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